5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate
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Overview
Description
5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate is a complex organic compound with a unique structure that includes benzyl, tert-butyl, and bis(2-methylpropan-2-yl)oxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate typically involves multiple steps. One common approach is to start with the appropriate pentanedioic acid derivative and introduce the benzyl and tert-butyl groups through esterification reactions. The bis(2-methylpropan-2-yl)oxy groups are then introduced via a series of nucleophilic substitution reactions .
Industrial Production Methods
The use of automated reactors and continuous flow systems may be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate can undergo various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and bis(2-methylpropan-2-yl)oxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the ester groups can produce the corresponding alcohols .
Scientific Research Applications
5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives: These compounds share structural similarities with 5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate and are used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain tert-butyl groups and are used in peptide synthesis and other organic transformations.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H43NO8 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate |
InChI |
InChI=1S/C28H43NO8/c1-26(2,3)35-23(31)17-29(18-24(32)36-27(4,5)6)21(25(33)37-28(7,8)9)15-16-22(30)34-19-20-13-11-10-12-14-20/h10-14,21H,15-19H2,1-9H3 |
InChI Key |
PKJPMAKRDTXQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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